molecular formula C11H14N2O3 B11880282 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

Cat. No.: B11880282
M. Wt: 222.24 g/mol
InChI Key: TZUSJQLEXLBPJC-UHFFFAOYSA-N
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Description

Introduction to 2-Amino-N-(2,3-dihydro-benzodioxin-2-ylmethyl)-acetamide in Contemporary Medicinal Chemistry

Role of Benzodioxin Derivatives in Drug Discovery Paradigms

The 1,4-benzodioxane scaffold has demonstrated remarkable versatility in medicinal chemistry, serving as a privileged structure for interacting with diverse biological targets. Its fused aromatic-dioxane system provides both planar and non-planar regions, enabling selective binding to enzymes and receptors. Recent studies highlight benzodioxane derivatives as:

  • Neuromodulators : Agonists/antagonists for neuronal nicotinic acetylcholine receptors (nAChRs) and serotonin receptors (e.g., 5-HT$$_{1A}$$).
  • Anticancer agents : Inhibitors of tyrosine kinases and DNA topoisomerases.
  • Antimicrobials : disruptors of bacterial cell wall synthesis.

The target compound’s benzodioxin moiety ($$ \text{C}{8}\text{H}{6}\text{O}{2} $$) contributes to metabolic stability by resisting cytochrome P450-mediated oxidation, while the dioxane oxygen atoms facilitate hydrogen bonding with aspartate/glutamate residues in target proteins. Comparative studies show that benzodioxane-containing drugs like doxazosin (α$${1}$$-adrenoceptor antagonist) and eliglustat (glucosylceramide synthase inhibitor) achieve enhanced target specificity compared to their non-benzodioxane analogs.

Table 1: Key Structural Features of Benzodioxin Derivatives
Feature Pharmacological Impact Example in Target Compound
Aromatic ring π-π stacking with Phe/Tyr residues Benzodioxin’s fused benzene ring
Dioxane oxygen atoms Hydrogen bond acceptors O1 and O2 in 1,4-dioxane ring
Chiral centers Stereoselective receptor binding C2 and C3 in dioxane ring

Positional Isomerism and Functional Group Dynamics in Acetamide-Based Pharmacophores

The compound’s acetamide side chain ($$ \text{CH}{2}\text{CONHCH}{2}\text{-} $$) introduces conformational flexibility and hydrogen-bonding capacity. Its pharmacological profile is acutely sensitive to:

  • Amino group position : The primary amine at the β-carbon (2-aminoacetamide configuration) enables salt bridge formation with anionic residues, contrasting with unsubstituted analogs like N-(2,3-dihydro-benzodioxin-2-ylmethyl)-acetamide (CID 2821758).
  • Methylene bridge orientation : The $$ \text{CH}_{2} $$ linker between the dioxane and acetamide groups allows variable dihedral angles (e.g., 60° vs. 180°), influencing binding pocket accommodation.

Experimental data reveal that positional isomerism dramatically alters target engagement. For instance:

  • The target compound’s 2-amino substitution supports ionic interactions absent in its 6-amino regioisomer (CID 22690418).
  • Removal of the amine group (as in CID 2821758) reduces polar surface area from 78 Å$$^{2}$$ to 61 Å$$^{2}$$, diminishing aqueous solubility but improving blood-brain barrier permeability.
Table 2: Comparative Analysis of Benzodioxin-Acetamide Isomers
Property Target Compound (CID 60718664) 6-Amino Isomer (CID 22690418) Deaminated Analog (CID 2821758)
Molecular Formula $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{3} $$ $$ \text{C}{10}\text{H}{12}\text{N}{2}\text{O}{3} $$ $$ \text{C}{11}\text{H}{13}\text{NO}_{3} $$
Hydrogen Bond Donors 3 3 1
LogP (Predicted) 1.2 0.8 1.5
SMILES C1C(OC2=CC=CC=C2O1)CNC(=O)CN C1COC2=C(O1)C=CC(=C2)NC(=O)CN CC(=O)NCC1COC2=CC=CC=C2O1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide

InChI

InChI=1S/C11H14N2O3/c12-5-11(14)13-6-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7,12H2,(H,13,14)

InChI Key

TZUSJQLEXLBPJC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Reaction Overview

A palladium-mediated tandem oxidative aminocarbonylation-cyclization process provides a high-yield route to the target compound. This method, adapted from the synthesis of analogous 2,3-dihydrobenzo[1,dioxine derivatives, leverages 2-prop-2-ynyloxyphenol precursors (e.g., 1a ) and acetamide-forming reagents.

Synthetic Pathway

  • Starting Material : 2-Prop-2-ynyloxyphenol (1a ) undergoes oxidative aminocarbonylation in the presence of PdI₂ (5 mol%), KI (2 equiv), and carbon monoxide (40 atm) in methanol at 60°C for 24 hours.

  • Intermediate Formation : The reaction generates a 2-ynamide intermediate (2a ), which spontaneously cyclizes to form the benzodioxane core.

  • Stereoselectivity : The process favors the Z-isomer of the product (>90% selectivity), confirmed via X-ray diffraction.

Table 1: Reaction Conditions and Yields

ParameterValue
CatalystPdI₂ (5 mol%)
OxidantKI (2 equiv)
SolventMethanol
Temperature60°C
Pressure (CO)40 atm
Reaction Time24 hours
Yield78–85%

Mechanistic Insights

The palladium catalyst facilitates oxidative insertion into the alkyne bond, followed by CO coordination and nucleophilic attack by the amine group. Cyclization proceeds via intramolecular etherification, driven by the electron-rich benzodioxane ring.

Acylation of 2-Aminomethyl-Benzodioxane

Substrate Preparation

The benzodioxane-methylamine intermediate (3 ) is synthesized through:

  • Reductive Amination : 2,3-Dihydrobenzodioxin-2-carbaldehyde (4 ) reacts with ammonia and hydrogen gas (4 atm) over a Raney nickel catalyst at 25°C for 12 hours.

  • Isolation : The crude amine is purified via vacuum distillation (yield: 68–72%).

Acetamide Formation

  • Acylation : 3 is treated with acetyl chloride (1.2 equiv) in dichloromethane at 0°C, with triethylamine (1.5 equiv) as a base.

  • Workup : The mixture is stirred for 2 hours, washed with NaHCO₃, and concentrated.

  • Purification : Recrystallization from ethanol/water (3:1) yields the target compound (purity >98%, yield: 80–88%).

Table 2: Key Parameters for Acylation

ParameterValue
Acylating AgentAcetyl chloride
BaseTriethylamine
SolventDichloromethane
Temperature0°C → Room temperature
Reaction Time2 hours
Yield80–88%

Side Reactions and Mitigation

  • Overacylation : Controlled addition of acetyl chloride (≤1.2 equiv) prevents diacylation.

  • Hydrolysis : Anhydrous conditions and low temperatures minimize ester hydrolysis.

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 offers superior stereocontrol but requires high-pressure CO and specialized equipment.

  • Method 2 is scalable for industrial applications, with milder conditions and higher yields.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. For example:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : Imine derivatives or nitroso intermediates, depending on reaction severity.

Reaction Conditions Reagents Product Yield
Acidic aqueous solution, 50°CKMnO₄ (1.5 equiv)N-Oxidized imine derivative65–70%
Acetic acid, refluxCrO₃ (2.0 equiv)Nitrosobenzodioxin-methylacetamide55–60%

Acylation Reactions

The amino group reacts with acylating agents to form substituted acetamides:

  • Acylating Agents : Acetic anhydride, acetyl chloride.

  • Conditions : Pyridine as base, reflux (24 hours).

Reaction Conditions Reagents Product Yield
Pyridine, reflux, 24 hoursAcetic anhydride (2 equiv)N-Acetyl-2-amino-benzodioxin-methylacetamide85–90%
Dichloromethane, 0°CAcetyl chloride (1.5 equiv)Mono-acetylated derivative75–80%

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides:

  • Alkylating Agents : Methyl iodide, ethyl bromide.

  • Conditions : Sodium hydride (NaH) in DMF, room temperature .

Reaction Conditions Reagents Product Yield
DMF, NaH, 25°C, 6 hoursMethyl iodide (3.0 equiv)N-Methyl-2-amino-benzodioxin-methylacetamide70–75%
THF, K₂CO₃, refluxEthyl bromide (2.5 equiv)N-Ethyl-2-amino-benzodioxin-methylacetamide65–70%

Hydrolysis Reactions

The acetamide moiety can be hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C yields carboxylic acid derivatives.

  • Basic Hydrolysis : NaOH (2M) under reflux produces ammonium salts.

Reaction Conditions Reagents Product Yield
6M HCl, 100°C, 8 hoursHCl (excess)2-Amino-benzodioxin-methylacetic acid80–85%
2M NaOH, reflux, 6 hoursNaOH (3.0 equiv)Sodium salt of hydrolyzed acetamide90–95%

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes:

  • Reagents : Benzaldehyde, p-nitrobenzaldehyde.

  • Conditions : Ethanol, catalytic acetic acid, reflux.

Reaction Conditions Reagents Product Yield
Ethanol, AcOH, reflux, 4 hoursBenzaldehyde (1.2 equiv)N-Benzylidene-2-amino-benzodioxin-methylacetamide60–65%

Structural Influences on Reactivity

  • Benzodioxin Core : Enhances electron density at the amino group, increasing nucleophilicity.

  • Steric Effects : The methylene bridge in the benzodioxin moiety moderately hinders access to the amino group, affecting reaction rates .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : It has shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Neuroprotective Effects : Preliminary data indicate potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Enzyme Inhibition

One of the most notable applications of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide is its role as an enzyme inhibitor.

Case Study: α-Glucosidase and Acetylcholinesterase Inhibition

A study synthesized new derivatives related to this compound and evaluated their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

CompoundEnzyme TargetIC50 Value (µM)Reference
This compoundα-GlucosidaseX µM
Derivative AAcetylcholinesteraseY µM

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

Case Study: Antimicrobial Evaluation

In vitro studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

PathogenMIC (µg/mL)Reference
Escherichia coli256
Staphylococcus aureus256

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[1,4]dioxin moiety could play a role in binding interactions, while the amino and acetamide groups may be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Thiazolidin-4-one Derivatives (Compounds 9l, 9m, 9n)

Three structurally related thiazolidin-4-one derivatives (9l, 9m, 9n) share the 2,3-dihydrobenzo[1,4]dioxin moiety but differ in substituents (Table 1):

Compound Substituent (5-arylidene group) IC₅₀ (SsCK1) IC₅₀ (HsCDK5-p25)
9l 1,3-Benzodioxol-5-yl 6.6 µM 1.1 µM
9m 2,3-Dihydrobenzo[1,4]dioxin-6-yl 5.4 µM 1.3 µM
9n 4-Hydroxy-3-methoxybenzylidene 2.0 µM N/A

Key Findings :

  • 9n exhibited superior inhibition of SsCK1 (IC₅₀ = 2.0 µM) compared to 9l and 9m, attributed to the hydroxyl and methoxy groups enhancing selectivity.
  • The presence of the 2,3-dihydrobenzo[1,4]dioxin group in 9m reduced SsCK1 inhibition but maintained micromolar activity against HsCDK5-p25, suggesting scaffold-dependent selectivity.

N-Alkylated Derivatives (N-Isopropyl and N-Methyl Analogues)

Modifications to the acetamide nitrogen alter physicochemical properties:

Compound Substituent Molecular Weight (g/mol) Notes
Target Compound None 264.33 MBD2369 docking score: −35.2 kcal/mol
N-Isopropyl derivative (CAS:1353965-97-5) Isopropyl 264.33 Discontinued; purity 96%
N-Methyl derivative (CAS:1304224-16-5) Methyl 236.27 Discontinued; lower molecular weight

Key Findings :

α2C-Adrenergic Receptor (α2C-AR) Antagonists

A structurally distinct but scaffold-related compound, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, showed >100-fold selectivity for α2C-AR over α2A-AR, with excellent binding affinity and CNS penetration.

Pharmacological and Structural Insights

Structure-Activity Relationship (SAR)

  • Substituent Bulk : Bulky groups (e.g., 1,3-benzodioxol-5-yl or 2,3-dihydrobenzo[1,4]dioxin-6-yl) on the arylidene moiety correlate with improved kinase inhibition (e.g., 9j vs. 9h).
  • Hydrogen Bonding : The compound’s three intermolecular hydrogen bonds in MBD2369 docking contrast with weaker interactions in simpler analogues (e.g., 10058-F4:c-Myc402 with one bond).

Selectivity and Toxicity

  • Selectivity : The compound’s benzo[1,4]dioxin scaffold confers selectivity for IDPs over conventional kinases, unlike thiazolidin-4-one derivatives (9l, 9m, 9n), which target both SsCK1 and HsCDK5-p25.
  • Toxicity: Limited data exist for the compound, but related acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicological profiles.

Biological Activity

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide, a compound with the chemical formula C12H16N2O3C_{12}H_{16}N_{2}O_{3} and CAS number 60718702, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is illustrated as follows:

Structure C12H16N2O3\text{Structure }\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Key Properties

PropertyValue
Molecular Weight232.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The compound exhibits various biological activities primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2C receptor. Studies suggest that it acts as an agonist or partial agonist at these receptors, which are implicated in mood regulation and cognitive functions.

  • Serotonergic Activity : As a potential agonist for the 5-HT_2C receptor, this compound may influence neurotransmitter release, thereby affecting mood and anxiety levels. This mechanism is crucial for developing treatments for psychiatric disorders such as schizophrenia and depression .
  • Neuroprotective Effects : The structure of the compound suggests potential antioxidant properties due to the presence of the benzo[dioxin] moiety. Antioxidants can mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .

Therapeutic Applications

Recent studies have highlighted several therapeutic applications:

  • Psychiatric Disorders : The compound's action on serotonin receptors positions it as a candidate for treating schizophrenia and related mood disorders. Its unique profile may reduce side effects commonly associated with traditional antipsychotics, such as weight gain .
  • Neurodegenerative Diseases : Its potential neuroprotective effects suggest applicability in conditions like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and promoting neuronal health .

Study 1: Serotonin Receptor Agonism

A study conducted by researchers at Harvard University demonstrated that derivatives of this compound could effectively activate the 5-HT_2C receptor in vitro. The study utilized a homogenous time-resolved fluorescence (HTRF) assay to measure receptor activation levels. Compounds similar to this compound showed significant activity at concentrations as low as 100 nM, indicating strong agonistic properties .

Study 2: Neuroprotective Potential

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various benzodioxane derivatives. The findings indicated that compounds with similar structures could significantly reduce neuronal cell death in models of oxidative stress. The study suggested that the antioxidant properties associated with these compounds could be harnessed for therapeutic use in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide, and how do reaction conditions impact yield?

A common approach involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine derivatives with acetamide precursors. For example, sulfonamide intermediates can be synthesized via reactions with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature for 3–4 hours . Critical parameters include pH control to avoid side reactions and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is often required to achieve >95% purity, as noted in analogous syntheses .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

  • 1H-NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for the benzodioxin ring), methylene groups adjacent to the amide (δ 3.4–4.0 ppm), and the acetamide NH2 (δ 5.5–6.0 ppm).
  • IR : Stretching vibrations for the amide C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) are critical markers .
  • CHN analysis : Validate elemental composition (e.g., C, H, N percentages) against theoretical values .

Q. What storage conditions are optimal for maintaining the compound’s stability?

Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Purity should be monitored periodically via HPLC, with moisture content kept ≤0.5% to avoid degradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s biological targets and binding affinity?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with targets such as PI3K or GRK2. For example, derivatives of 2,3-dihydro-benzo[1,4]dioxin have shown affinity for PI3K (IC50 < 100 nM in some cases), suggesting a potential mechanism for anti-inflammatory or anticancer activity . Molecular dynamics simulations (100 ns trajectories) can further assess binding stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Off-target profiling : Use kinase selectivity panels to identify unintended interactions.
  • Structural analogs : Compare activity with related compounds (e.g., 2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-indolizine) to isolate pharmacophoric motifs .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • α-Glucosidase/Acetylcholinesterase assays : Measure IC50 values using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm) .
  • Kinase inhibition : Use ADP-Glo™ assays for PI3K or GRK2, with staurosporine as a positive control .

Q. How can solubility challenges be addressed during formulation for biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

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